1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a brominated methoxyphenyl group and a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.
Piperazine Formation: The brominated intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyridine Carbonyl Addition: Finally, the piperazine derivative is coupled with pyridine-3-carbonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: The major product is 1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-methanol)piperazine.
Substitution: Products vary depending on the nucleophile used, such as 1-[(5-azido-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its properties in the development of novel materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the pyridine carbonyl group are key functional groups that enable binding to receptors or enzymes. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chloro-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine
- 1-[(5-Fluoro-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine
- 1-[(5-Iodo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine
Uniqueness
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and affect the compound’s pharmacokinetics.
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-17-5-4-16(19)11-15(17)13-21-7-9-22(10-8-21)18(23)14-3-2-6-20-12-14/h2-6,11-12H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVSNGBZBMAAJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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